molecular formula C18H18N2OS B4941503 2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4941503
M. Wt: 310.4 g/mol
InChI Key: RIXLNVPBPAISES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a unique pharmacological profile, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of 2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its unique pharmacological profile, broad-spectrum activity, and relatively low toxicity. However, the limitations include its poor solubility, which can make it difficult to formulate for in vivo studies, and its limited bioavailability, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for research on 2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Development of more efficient synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's activity against other diseases, such as viral infections and autoimmune disorders.
3. Development of novel drug formulations to improve the bioavailability and therapeutic efficacy of the compound.
4. Identification of the exact molecular targets and mechanisms of action of the compound to facilitate the development of more specific and potent drugs.
5. Investigation of the compound's pharmacokinetics and toxicology to determine its safety and suitability for clinical use.
Conclusion:
This compound is a promising compound with potential therapeutic applications. Its unique pharmacological profile and broad-spectrum activity make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 2-aminothiophenol with 3,4-dihydro-2H-pyran-4-one in the presence of a catalytic amount of acetic acid. The resulting intermediate is then treated with benzyl bromide and sodium hydride to afford the final product.

Scientific Research Applications

2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-benzyl-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-7-8-13-14(9-11)22-18-16(13)17(21)19-15(20-18)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXLNVPBPAISES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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